molecular formula C72H27F54P3Pd B1436262 Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) CAS No. 1130784-80-3

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)

Cat. No.: B1436262
CAS No.: 1130784-80-3
M. Wt: 2117.2 g/mol
InChI Key: MGJKHAOJYDTPIF-UHFFFAOYSA-N
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Description

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a palladium complex with the molecular formula C72H27F54P3Pd. It is known for its stability and effectiveness as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by its yellow crystalline appearance and is often used in organic synthesis due to its unique properties .

Mechanism of Action

Target of Action

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is primarily used as a catalyst in various organic reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to speed up the reaction rate and improve the efficiency of the reaction .

Mode of Action

As a catalyst, Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules . This compound can participate in various organic reactions such as substitution reactions, reduction reactions, and coordination reactions . It can act as a ligand in the synthesis of organometallic compounds .

Biochemical Pathways

The biochemical pathways affected by Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) depend on the specific reactions it catalyzes. For example, in Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions , this compound facilitates the formation of new carbon-carbon bonds, which is a crucial step in many biochemical pathways.

Pharmacokinetics

It’s worth noting that this compound is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Action Environment

The action, efficacy, and stability of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) can be influenced by various environmental factors. For instance, this compound is stable under an inert atmosphere and at room temperature . It should be stored in a dry, cool, and sealed container, away from fire sources and oxidants . The presence of certain substances or conditions (such as moisture or oxygen) could potentially affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) typically involves the reaction of tris(3,5-bis(trifluoromethyl)phenyl)phosphine with a palladium(0) precursor. One common method is to react tris(3,5-bis(trifluoromethyl)phenyl)phosphine with palladium(II) acetate in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is primarily involved in cross-coupling reactions, including:

    Suzuki-Miyaura Coupling: Reaction with boronic acids.

    Heck Reaction: Reaction with alkenes.

    Sonogashira Coupling: Reaction with alkynes.

    Stille Coupling: Reaction with organotin compounds.

Common Reagents and Conditions

These reactions typically require the presence of a base (e.g., potassium carbonate) and are conducted in solvents such as tetrahydrofuran or dimethylformamide. The reactions are often carried out under an inert atmosphere at elevated temperatures .

Major Products

The major products of these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of fine chemicals, polymers, and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is unique due to its enhanced stability and solubility in various solvents, which makes it particularly effective in a wide range of cross-coupling reactions. Its trifluoromethyl groups provide electron-withdrawing effects that enhance the reactivity of the palladium center, making it a superior catalyst compared to other similar compounds .

Properties

IUPAC Name

palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJKHAOJYDTPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H27F54P3Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2117.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130784-80-3
Record name Palladium - tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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